N-phenylthiomorpholine-4-carbothioamide

Beschreibung

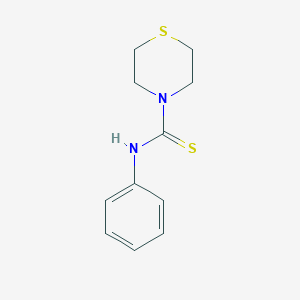

N-Phenylthiomorpholine-4-carbothioamide (CAS: 15093-54-6) is a heterocyclic compound featuring a morpholine ring substituted with a phenyl group and a carbothioamide functional group. Its molecular formula is C₁₁H₁₄N₂OS, with an average molecular mass of 222.306 g/mol and a monoisotopic mass of 222.082684 g/mol . This compound is structurally characterized by a six-membered morpholine ring (containing one oxygen atom) linked to a phenyl group via a thioamide bond. It has been referenced under multiple synonyms, including N-phenyl-4-morpholinecarbothioamide and morpholine-4-carbothioic acid phenylamide .

Eigenschaften

Molekularformel |

C11H14N2S2 |

|---|---|

Molekulargewicht |

238.4 g/mol |

IUPAC-Name |

N-phenylthiomorpholine-4-carbothioamide |

InChI |

InChI=1S/C11H14N2S2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) |

InChI-Schlüssel |

PCUGGIIUXSDCEJ-UHFFFAOYSA-N |

SMILES |

C1CSCCN1C(=S)NC2=CC=CC=C2 |

Kanonische SMILES |

C1CSCCN1C(=S)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Functional Group Impact: The substitution of oxygen with sulfur in the carbothioamide group (vs.

Core Structure Differences : Unlike 3-chloro-N-phenyl-phthalimide (an aromatic imide with a rigid planar structure), this compound features a flexible morpholine ring, which may improve solubility and pharmacokinetic properties .

Pharmacological Potential: Pyrazole-carbothioamides (e.g., ) are often explored for antimalarial and antimicrobial activities, suggesting that this compound may share similar biological targets due to its thioamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.